molecular formula C8H9BrFN B1439302 2-bromo-4-fluoro-N,N-dimethylaniline CAS No. 887268-19-1

2-bromo-4-fluoro-N,N-dimethylaniline

Cat. No.: B1439302
CAS No.: 887268-19-1
M. Wt: 218.07 g/mol
InChI Key: VLXWMTFSGVQASW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-fluoro-N,N-dimethylaniline typically involves the bromination and fluorination of N,N-dimethylaniline. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the aromatic ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

2-Bromo-4-fluoro-N,N-dimethylaniline is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceutical compounds due to its structural features.

    Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-bromo-4-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-N,N-dimethylbenzamide: Similar in structure but with an amide group instead of an aniline.

    4-Bromo-N,N-dimethylaniline: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    2-Bromo-4-fluoroanisole: Contains a methoxy group instead of the dimethylamino group

Uniqueness

2-Bromo-4-fluoro-N,N-dimethylaniline is unique due to the combination of bromine and fluorine substituents on the aromatic ring, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its dual electron-withdrawing groups provide distinct chemical properties compared to similar compounds .

Properties

IUPAC Name

2-bromo-4-fluoro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXWMTFSGVQASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654203
Record name 2-Bromo-4-fluoro-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887268-19-1
Record name 2-Bromo-4-fluoro-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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